molecular formula C8H10BrN B13232503 3-(1-Bromoethyl)-2-methylpyridine

3-(1-Bromoethyl)-2-methylpyridine

Cat. No.: B13232503
M. Wt: 200.08 g/mol
InChI Key: FHVKHDNAVPLEFN-UHFFFAOYSA-N
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Description

3-(1-Bromoethyl)-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by a pyridine ring substituted with a bromoethyl group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromoethyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of an ethyl group. One common method is the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromoethyl)-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted pyridines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of ethyl-substituted pyridines.

Scientific Research Applications

3-(1-Bromoethyl)-2-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Sciences: The compound is used in the synthesis of novel materials with unique properties, such as conducting polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(1-Bromoethyl)-2-methylpyridine depends on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In pharmaceutical applications, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Bromoethyl)pyridine: Lacks the methyl group at the second position.

    2-Bromo-3-methylpyridine: The bromine and methyl groups are positioned differently on the pyridine ring.

    3-Bromo-2-methylpyridine: The ethyl group is absent.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

3-(1-bromoethyl)-2-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,1-2H3

InChI Key

FHVKHDNAVPLEFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(C)Br

Origin of Product

United States

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